Cas no 1849293-67-9 (1-(Propan-2-yl)-2-azaspiro[3.4]octane)
1-(Propan-2-yl)-2-azaspiro[3.4]octane Chemical and Physical Properties
Names and Identifiers
-
- 1-(propan-2-yl)-2-azaspiro[3.4]octane
- 1-Isopropyl-2-azaspiro[3.4]octane
- 3-propan-2-yl-2-azaspiro[3.4]octane
- Z2240988403
- 1-(Propan-2-yl)-2-azaspiro[3.4]octane
-
- Inchi: 1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3
- InChI Key: HLTAWPYPYZTWSS-UHFFFAOYSA-N
- SMILES: N1CC2(CCCC2)C1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- XLogP3: 2.7
- Topological Polar Surface Area: 12
1-(Propan-2-yl)-2-azaspiro[3.4]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249597-0.05g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 0.05g |
$132.0 | 2024-06-19 | |
| Enamine | EN300-249597-0.1g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 0.1g |
$197.0 | 2024-06-19 | |
| Enamine | EN300-249597-0.25g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 0.25g |
$281.0 | 2024-06-19 | |
| Enamine | EN300-249597-0.5g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 0.5g |
$443.0 | 2024-06-19 | |
| Enamine | EN300-249597-1.0g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 1.0g |
$568.0 | 2024-06-19 | |
| Enamine | EN300-249597-2.5g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 2.5g |
$1112.0 | 2024-06-19 | |
| Enamine | EN300-249597-5.0g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 5.0g |
$1644.0 | 2024-06-19 | |
| Enamine | EN300-249597-10.0g |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 10.0g |
$2440.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2521-1G |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 1g |
¥ 2,455.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2521-5G |
1-(propan-2-yl)-2-azaspiro[3.4]octane |
1849293-67-9 | 95% | 5g |
¥ 7,345.00 | 2023-04-14 |
1-(Propan-2-yl)-2-azaspiro[3.4]octane Suppliers
1-(Propan-2-yl)-2-azaspiro[3.4]octane Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1-(Propan-2-yl)-2-azaspiro[3.4]octane
1-(Propan-2-yl)-2-azaspiro[3.4]octane (CAS 1849293-67-9): A Versatile Spirocyclic Building Block for Modern Drug Discovery
In the rapidly evolving field of medicinal chemistry, 1-(Propan-2-yl)-2-azaspiro[3.4]octane (CAS 1849293-67-9) has emerged as a promising spirocyclic compound with significant potential in pharmaceutical research. This unique aza-spiro scaffold combines structural rigidity with synthetic flexibility, making it particularly valuable for addressing contemporary challenges in drug design, such as improving metabolic stability and enhancing target selectivity.
The molecular architecture of 1-(Propan-2-yl)-2-azaspiro[3.4]octane features a distinctive spiro[3.4]octane core with a nitrogen atom at position 2 and an isopropyl substituent at position 1. This spirocyclic amine structure offers several advantages in drug development, including the ability to modulate physicochemical properties while maintaining three-dimensional complexity—a characteristic highly sought after in modern fragment-based drug discovery approaches.
Recent trends in pharmaceutical research highlight growing interest in spirocyclic compounds like 1-(Propan-2-yl)-2-azaspiro[3.4]octane, particularly for their applications in central nervous system (CNS) drug development. The compound's balanced lipophilicity and molecular geometry make it suitable for crossing the blood-brain barrier, addressing one of the most persistent challenges in neurological drug design. Researchers are actively exploring its potential as a privileged scaffold for various receptor targets, including those implicated in neurodegenerative diseases and mood disorders.
The synthetic versatility of CAS 1849293-67-9 allows for numerous modifications, enabling medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target affinity. This adaptability has positioned 1-(Propan-2-yl)-2-azaspiro[3.4]octane as a valuable intermediate in the development of small molecule therapeutics, particularly in areas where traditional ring systems have shown limitations. The compound's three-dimensional character helps address the "flatland" problem often associated with aromatic-rich drug candidates.
From a commercial perspective, the demand for spirocyclic building blocks like 1-(Propan-2-yl)-2-azaspiro[3.4]octane has grown significantly in recent years, driven by the pharmaceutical industry's need for novel chemical space exploration. The compound's azaspiro structure offers patentable novelty while maintaining synthetic accessibility, making it attractive for both early-stage research and lead optimization programs. Several contract research organizations now include this spirocyclic amine in their premium screening libraries.
Quality control and characterization of 1-(Propan-2-yl)-2-azaspiro[3.4]octane typically involve advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's purity is crucial for pharmaceutical applications, with most suppliers offering material at ≥95% purity for research purposes. Proper storage conditions (typically under inert atmosphere at low temperatures) help maintain the stability of this aza-spiro compound over extended periods.
Looking toward future applications, researchers are investigating the potential of 1-(Propan-2-yl)-2-azaspiro[3.4]octane in emerging areas such as targeted protein degradation and covalent inhibitor design. The compound's spirocyclic framework provides an excellent platform for attaching various warheads and recognition elements, making it adaptable to multiple modern drug discovery paradigms. Its compatibility with click chemistry approaches further enhances its utility in chemical biology applications.
For synthetic chemists working with CAS 1849293-67-9, several key considerations should be noted. The compound's spiro[3.4]octane core imposes certain stereochemical constraints that can be leveraged for selective functionalization. Recent literature describes successful derivatization at both the nitrogen center and the isopropyl group, allowing for the creation of diverse compound libraries. These synthetic strategies often employ transition metal catalysis and other modern synthetic methods.
In the context of green chemistry initiatives, the synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane has seen improvements in atom economy and reduction of hazardous byproducts. Several manufacturers now offer environmentally conscious routes to this spirocyclic building block, aligning with the pharmaceutical industry's increasing focus on sustainable chemistry practices. These advancements have made the compound more accessible to researchers while minimizing environmental impact.
As the field of three-dimensional fragment libraries continues to expand, 1-(Propan-2-yl)-2-azaspiro[3.4]octane stands out as a structurally unique contributor to this important resource. Its combination of synthetic tractability and three-dimensional complexity makes it particularly valuable for fragment-based screening campaigns against challenging biological targets. The compound's growing presence in commercial screening collections underscores its importance in contemporary drug discovery efforts.
The patent landscape surrounding spirocyclic compounds like CAS 1849293-67-9 has become increasingly active, with numerous applications claiming derivatives for various therapeutic indications. This intellectual property activity reflects the pharmaceutical industry's recognition of the value inherent in this aza-spiro scaffold. Researchers developing new applications for 1-(Propan-2-yl)-2-azaspiro[3.4]octane should conduct thorough freedom-to-operate analyses before embarking on development programs.
From a regulatory perspective, 1-(Propan-2-yl)-2-azaspiro[3.4]octane is generally classified as a research chemical when used in pharmaceutical development. Proper handling procedures should be followed according to standard laboratory safety protocols, including the use of personal protective equipment. While not classified as hazardous under current regulations, prudent safety measures should always be observed when working with any chemical substance in laboratory settings.
The growing body of scientific literature referencing 1-(Propan-2-yl)-2-azaspiro[3.4]octane demonstrates its expanding role in medicinal chemistry. Recent publications have highlighted its use in the development of modulators for G-protein coupled receptors, kinase inhibitors, and epigenetic targets. This spirocyclic amine continues to attract attention as researchers uncover new applications for its unique structural features in addressing complex biological targets.
In conclusion, 1-(Propan-2-yl)-2-azaspiro[3.4]octane (CAS 1849293-67-9) represents an important addition to the medicinal chemist's toolkit. Its combination of structural novelty, synthetic accessibility, and drug-like properties ensures its continued relevance in pharmaceutical research. As the demand for three-dimensional scaffolds grows and drug discovery challenges become more complex, this aza-spiro compound is well-positioned to play an increasingly significant role in the development of next-generation therapeutics.
1849293-67-9 (1-(Propan-2-yl)-2-azaspiro[3.4]octane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)